ZK 168281-d4 ZK 168281-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199251
InChI:
SMILES:
Molecular Formula: C₃₂H₄₂D₄O₅
Molecular Weight: 514.73

ZK 168281-d4

CAS No.:

Cat. No.: VC0199251

Molecular Formula: C₃₂H₄₂D₄O₅

Molecular Weight: 514.73

* For research use only. Not for human or veterinary use.

ZK 168281-d4 -

Specification

Molecular Formula C₃₂H₄₂D₄O₅
Molecular Weight 514.73

Introduction

Chemical Identity and Structure

ZK 168281-d4 is a stable isotope-labeled compound with the molecular formula C32H42D4O5 and a molecular weight of 514.73 g/mol . It contains four deuterium atoms strategically incorporated into the structure of the parent compound ZK 168281. The non-deuterated parent compound (C32H46O5, MW: 510.7 g/mol) is formally named (5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol .

The chemical structure features:

  • A secosteroid backbone characteristic of vitamin D compounds

  • A cyclopropyl group with four deuterium atoms replacing hydrogen

  • Three hydroxyl groups at the 1, 3, and 24 positions

  • A carboethoxy-methylene moiety at position 25

Table 1: Chemical Properties of ZK 168281-d4

PropertyValueReference
Molecular FormulaC32H42D4O5
Molecular Weight514.73 g/mol
Physical StateSolid
CAS NumberNot specifically listed for d4 version-
Parent Compound CAS186371-96-0 (ZK 168281)
ClassificationStable Isotope Labeled Compound
Deuteration SitesCyclopropyl group

Relationship to Parent Compound ZK 168281

ZK 168281, the non-deuterated parent compound, is a 25-carboxylic ester 1α,25(OH)2D3 analog that functions as a pure vitamin D receptor (VDR) antagonist with a Kd value of 0.1 nM . This high binding affinity makes it a valuable tool in vitamin D research.

The structural relationship between ZK 168281 and its deuterated analog is critical for the latter's use as an internal standard in analytical methods. While maintaining identical chemical properties and chromatographic behavior, the four deuterium atoms create a mass difference of 4 Da, allowing for clear differentiation by mass spectrometry.

Table 2: Comparison of ZK 168281 and ZK 168281-d4

FeatureZK 168281ZK 168281-d4Reference
Molecular FormulaC32H46O5C32H42D4O5
Molecular Weight510.7 g/mol514.73 g/mol
Pharmacological ActivityVDR antagonist (Kd = 0.1 nM)Same as parent compound
Primary UseResearch tool for vitamin D pathwaysInternal standard in analytical methods
SMILES Notation[H][C@]1(C@H/C=C/C@HO)CCC@@([H])C3=C\C=C(CC@@HC[C@@H]4O)/C4=CModified with deuterium atoms

Applications in Analytical Chemistry

Role as Internal Standard

ZK 168281-d4 serves as an internal standard in analytical methods, particularly in LC-MS/MS analyses of vitamin D metabolites. Deuterated internal standards are essential for accurate quantification because they:

  • Compensate for matrix effects during sample preparation and analysis

  • Correct for variations in extraction efficiency

  • Account for ionization suppression or enhancement in MS detection

  • Improve precision and accuracy of quantitative measurements

The compound's four deuterium atoms create sufficient mass difference without significantly altering the chemical behavior, making it ideal for this purpose .

Vitamin D Metabolite Analysis

High-throughput LC-MS/MS methods for vitamin D analysis benefit significantly from deuterated internal standards like ZK 168281-d4. These methods can simultaneously measure multiple vitamin D metabolites, including:

  • 25-hydroxyvitamin D3 (25OHD3)

  • 3-epi-25-hydroxyvitamin D3 (3-epi-25OHD3)

  • 24,25-dihydroxyvitamin D3 (24R,25(OH)2D3)

  • 1,25-dihydroxyvitamin D3 (1α,25(OH)2D3)

  • 25-hydroxyvitamin D2 (25OHD2)

Such comprehensive analyses provide more accurate interpretations of vitamin D status than single-metabolite measurements, particularly important as vitamin D deficiency is increasingly linked to various health problems beyond bone health .

Table 3: Applications of ZK 168281-d4 in Analytical Methods

ApplicationDescriptionAdvantageReference
Internal StandardizationUsed as reference compound in quantitative analysisImproves accuracy and precision
LC-MS/MS AnalysisComponent in vitamin D metabolite profilingEnables multi-analyte quantification
Clinical DiagnosticsSupport for vitamin D status assessmentProvides reliable reference points
Pharmacokinetic StudiesAnalysis of vitamin D analogsEnables accurate drug metabolism tracking-
SpecificationDetailsReference
Product FormatNeat (solid)
Typical Package Size10 mg (TRC-Z485812-10MG)
Purity≥95% (typical for reference standards)-
Storage ConditionsTypically -20°C or below (based on similar compounds)-
StabilityStable under proper storage conditions-
SuppliersLGC Standards, Advanced Technology & Industrial Co., Ltd.

Analytical Methods and Techniques

LC-MS/MS Methodology

High-throughput LC-MS/MS methods utilizing deuterated standards like ZK 168281-d4 typically involve:

  • Supportive liquid-liquid extraction (SLE) for sample preparation

  • Chromatographic separation of vitamin D metabolites

  • Multiple reaction monitoring (MRM) for specific detection

  • Internal standard calibration for accurate quantification

These methods must address analytical challenges specific to vitamin D metabolites, including:

  • Separation of epimeric forms

  • Resolution of isobaric compounds

  • Wide concentration ranges of different metabolites

Technical Considerations

When using ZK 168281-d4 as an internal standard, several technical factors must be considered:

  • Mass spectrometer settings (MRM transitions, cone voltage, collision energies)

  • Chromatographic conditions for optimal separation

  • Sample extraction procedures

  • Calibration approaches

  • Validation parameters including precision, accuracy, and limits of detection

Table 5: Typical LC-MS/MS Parameters for Methods Using Deuterated Vitamin D Standards

ParameterTypical Range/ValueNote
Column TypeC18 or specialized vitamin D columnsFor optimal separation
Mobile PhaseMethanol/water with modifiersOften with formic acid
Flow Rate0.2-0.5 mL/minDepends on column dimensions
Ionization ModePositive ESIStandard for vitamin D compounds
MRM TransitionCompound-specific, typically M+H+4 Da shift from non-deuterated version
Sample Volume100-500 μL serum/plasmaMethod-dependent

Research Applications

The ability to accurately measure vitamin D metabolites using deuterated internal standards like ZK 168281-d4 supports research in multiple areas:

  • Clinical assessment of vitamin D status

  • Epidemiological studies on vitamin D deficiency

  • Pharmacokinetic investigations of vitamin D supplementation

  • Development of new vitamin D analogs

  • Understanding vitamin D metabolism in health and disease

Future Perspectives

As analytical techniques continue to advance, the importance of high-quality deuterated standards like ZK 168281-d4 will likely increase. Future directions may include:

  • Integration into automated high-throughput clinical testing platforms

  • Application in personalized medicine approaches to vitamin D supplementation

  • Use in novel point-of-care testing methods for vitamin D status

  • Incorporation into comprehensive metabolomic profiling techniques

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